5-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide
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Description
5-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H12BrClN4O2S and its molecular weight is 451.72. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 5-bromo-N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .
Mode of Action
Thiazole derivatives, in general, have been found to interact with multiple receptors, leading to a variety of biological responses . The specific interactions of this compound with its targets, and the resulting changes, would need further investigation.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their wide range of biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
5-bromo-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN4O2S/c18-14-6-5-13(25-14)16(24)20-8-7-12-9-26-17-21-15(22-23(12)17)10-1-3-11(19)4-2-10/h1-6,9H,7-8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQOEBCENPFSRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(O4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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